molecular formula C21H22N4O3 B7537320 N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide

Cat. No. B7537320
M. Wt: 378.4 g/mol
InChI Key: RKIULNVTUKIQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide, also known as MI-2, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. MI-2 works by targeting the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and division.

Mechanism of Action

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide works by targeting the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and division. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation. p53 is a tumor suppressor protein that plays a critical role in the regulation of cell cycle progression and apoptosis. By inhibiting the MDM2-p53 interaction, N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide stabilizes p53 and promotes its transcriptional activity, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as sensitize cancer cells to chemotherapy and radiation therapy. N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to therapy. In addition, N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic implications beyond cancer.

Advantages and Limitations for Lab Experiments

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various cancer cell lines and animal models, and its mechanism of action is well understood. However, N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide also has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to work with. In addition, N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the study of the role of N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide in combination with other therapeutic agents, such as chemotherapy and radiation therapy. In addition, the safety and efficacy of N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide in human clinical trials need to be established. Finally, the anti-inflammatory and immunomodulatory effects of N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide need to be further explored, as they may have therapeutic implications beyond cancer.

Synthesis Methods

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide can be synthesized using a four-step process. The first step involves the synthesis of 4-bromoaniline, which is then reacted with 2-(morpholin-4-yl)acetic acid to produce N-(4-bromo-2-morpholin-4-ylphenyl)acetamide. The second step involves the conversion of N-(4-bromo-2-morpholin-4-ylphenyl)acetamide to N-(4-amino-2-morpholin-4-ylphenyl)acetamide using palladium-catalyzed hydrogenation. The third step involves the reaction of N-(4-amino-2-morpholin-4-ylphenyl)acetamide with 2-bromo-1-(1H-indol-2-yl)ethanone to produce N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide. The final step involves the purification of N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide using column chromatography.

Scientific Research Applications

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has been extensively studied in various cancer cell lines and animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide has been shown to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to therapy.

properties

IUPAC Name

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(14-25-9-11-28-12-10-25)22-16-5-7-17(8-6-16)23-21(27)19-13-15-3-1-2-4-18(15)24-19/h1-8,13,24H,9-12,14H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIULNVTUKIQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide

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